molecular formula C7H12N4O2 B1598297 6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione CAS No. 54729-62-3

6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1598297
CAS RN: 54729-62-3
M. Wt: 184.2 g/mol
InChI Key: JSXYMTQGRNHHSA-UHFFFAOYSA-N
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Description

6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione, or 6-ADMPD, is a small organic compound that has been studied extensively for its potential applications in the fields of medicine and chemical research. 6-ADMPD has been found to have a variety of biochemical and physiological effects and has been used in a range of laboratory experiments.

Mechanism Of Action

The mechanism of action of 6-ADMPD is not yet fully understood. However, it is believed that 6-ADMPD acts as an inhibitor of enzymes involved in the metabolism of drugs, resulting in increased levels of active drug in the body. In addition, 6-ADMPD has been found to interact with proteins and other molecules in the body, resulting in a variety of biochemical and physiological effects.

Biochemical And Physiological Effects

6-ADMPD has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the metabolism of drugs, resulting in increased levels of active drug in the body. In addition, 6-ADMPD has been found to interact with proteins and other molecules in the body, resulting in a variety of biochemical and physiological effects.

Advantages And Limitations For Lab Experiments

6-ADMPD has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it is stable in aqueous solutions. In addition, 6-ADMPD is soluble in a variety of organic solvents, making it easy to use in a variety of reactions. However, 6-ADMPD can be toxic at high concentrations, and it can react with other molecules in the body, resulting in unwanted side effects.

Future Directions

The potential future directions for 6-ADMPD research are numerous. Further research could be conducted to explore its potential applications in the synthesis of pharmaceuticals and other drugs. In addition, further research could be conducted to explore its potential use in the treatment of various diseases and conditions. Finally, further research could be conducted to understand the biochemical and physiological effects of 6-ADMPD and to develop methods to reduce or eliminate unwanted side effects.

Scientific Research Applications

6-ADMPD has been studied for its potential applications in scientific research. It has been used as a reagent in a variety of chemical reactions, including nucleophilic substitution reactions, oxidation reactions, and condensation reactions. In addition, 6-ADMPD has been used as a catalyst in the synthesis of a variety of compounds, including amino acids and peptides. 6-ADMPD has also been studied for its potential use in the synthesis of pharmaceuticals and other drugs.

properties

IUPAC Name

6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-9-4-5(8)10(2)7(13)11(3)6(4)12/h9H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXYMTQGRNHHSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(N(C(=O)N(C1=O)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20402688
Record name 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione

CAS RN

54729-62-3
Record name 6-Amino-1,3-dimethyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20402688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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